1-Acetyl-1H-1,2,4-triazole-5-carboxamide

Epigenetics HDAC Inhibition Cancer Therapeutics

Optimize your medicinal chemistry workflow with a regiochemically pure triazole scaffold. Unlike unsubstituted isomers, this N1-acetylated 5-carboxamide eliminates chemoselectivity challenges during parallel synthesis, ensuring exclusive derivatization at the desired position. - Validated Activity: Experimentally confirmed HDAC6 binder (Kd = 5.40 µM), ideal for fragment-based screening libraries. - Synthetic Precision: The N1-acetyl protecting group prevents unwanted side reactions, delivering cleaner profiles and higher yields in automated workflows.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 62735-12-0
Cat. No. B12882639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-1,2,4-triazole-5-carboxamide
CAS62735-12-0
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=NC=N1)C(=O)N
InChIInChI=1S/C5H6N4O2/c1-3(10)9-5(4(6)11)7-2-8-9/h2H,1H3,(H2,6,11)
InChIKeyPIZRFGODGPBJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1H-1,2,4-triazole-5-carboxamide Scaffold Identity


1-Acetyl-1H-1,2,4-triazole-5-carboxamide (CAS 62735-12-0) is a heterocyclic building block belonging to the 1,2,4-triazole-5-carboxamide class, characterized by an N1-acetyl substituent and a C5 primary carboxamide group (C5H6N4O2, MW 154.13 g/mol) . The compound serves as a foundational scaffold for the synthesis of diverse bioactive molecules, with the triazole core recognized for its metabolic stability, hydrogen-bonding capacity, and ability to engage biological targets such as HDAC6 (Kd = 5.40 μM) and acetyl-CoA carboxylase (ACC) [1][2]. Its procurement is primarily as a synthetic intermediate in early-stage drug discovery programs targeting oncology, metabolic disorders, and antifungal applications, distinguishing it from fully elaborated clinical candidates .

Fragment-based HDAC6 target engagement Quantified binding affinity supports fragment screening and optimization workflows.
ACC inhibitor scaffold development Triazole-5-carboxamide core aligns with ACC pharmacophore design for metabolic and oncology target studies.
Regioselective building block N1-acetyl group prevents side reactions and directs functionalization to C5 carboxamide, enabling cleaner library synthesis.

Substitution Limitations for 1-Acetyl-1H-1,2,4-triazole-5-carboxamide


Generic substitution of 1-acetyl-1H-1,2,4-triazole-5-carboxamide with other triazole carboxamide isomers (e.g., 3-carboxamide derivatives) or N-unsubstituted analogs is not scientifically defensible due to distinct regioisomeric and electronic effects that directly dictate biological target engagement and synthetic utility. The 1-acetyl substitution modulates the electron density of the triazole ring, influencing its reactivity in nucleophilic acyl substitution reactions and its binding affinity for specific targets like HDAC6, where the acetyl group may mimic substrate acyl-lysine residues [1]. Furthermore, the 5-carboxamide position is critical for metal chelation in ACC inhibition pharmacophores, a feature absent in 3-carboxamide isomers [2]. Substituting with unsubstituted 1H-1,2,4-triazole-5-carboxamide would remove the essential acetyl blocking group, leading to potential N-alkylation side reactions during downstream derivatization and loss of the specific hydrophobic contact observed in HDAC6 binding assays (Kd = 5.40 μM) [1].

Regioisomeric mismatch

3‑carboxamide triazole isomers lack the metal‑chelation motif required for ACC inhibition and may not engage the same targets.

Missing acetyl directing group

Unsubstituted N1‑H analogs introduce competing nucleophilic sites, leading to complex mixtures and lower synthetic efficiency during derivatization.

Electronic and target engagement shift

Removing the N1‑acetyl substitution alters ring electron density and may reduce affinity for targets such as HDAC6, where the acetyl group can mimic acyl‑lysine contacts.

Quantitative Differentiation Evidence


HDAC6 Binding Affinity vs. Unsubstituted Triazoles

In a fluorogenic enzymatic assay measuring inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as a substrate, 1-acetyl-1H-1,2,4-triazole-5-carboxamide exhibited a binding affinity (Kd) of 5.40 μM (5.40E+3 nM) [1]. While direct comparative data for unsubstituted 1H-1,2,4-triazole-5-carboxamide is not available in the same assay, this Kd value provides a quantitative benchmark for the scaffold's inherent affinity for HDAC6. The presence of the 1-acetyl group is structurally consistent with known HDAC inhibitor pharmacophores, where the acetyl moiety can occupy the acetyl-lysine binding channel, a feature absent in N-unsubstituted analogs [1][2].

HDAC6 binding
Cross-study comparable
Target: Kd 5.40 μM (recombinant human HDAC6, fluorogenic assay)
Comparator: no binding data for unsubstituted analog
Establishes measurable affinity; supports fragment growing for HDAC6 probe discovery.
Direct comparator data not available; cross-study context.
Epigenetics HDAC Inhibition Cancer Therapeutics

ACC Inhibition Potential

Patents describe 1,2,4-triazole-5-carboxamide derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism with therapeutic relevance in obesity, type 2 diabetes, and cancer [1]. The specific compound, 1-acetyl-1H-1,2,4-triazole-5-carboxamide, serves as a core scaffold for developing such inhibitors. The 5-carboxamide group is hypothesized to coordinate with the enzyme's biotin carboxylase domain, while the N1-acetyl substitution modulates lipophilicity and target engagement. While quantitative IC50 data for this exact compound against ACC is not publicly available, its structural homology to known ACC inhibitors (e.g., triazole acetamides) strongly supports its utility as a privileged starting point for ACC inhibitor design [1].

ACC inhibition
Class-level inference
Patent class: triazole‑5‑carboxamide ACC inhibitors (no compound‑specific IC50 available)
Scaffold alignment supports ACC SAR studies; quantitative data to verify.
Data to verify; class‑level evidence from patent literature.
Metabolic Disorders Oncology ACC Inhibition

N1-Acetyl Protective and Directing Group

The N1-acetyl group in 1-acetyl-1H-1,2,4-triazole-5-carboxamide serves a dual synthetic purpose: it acts as a protecting group for the N1 position, preventing undesired alkylation or acylation during subsequent derivatization of the C5 carboxamide, and it can also direct electrophilic substitution reactions to the C3 position of the triazole ring [1]. This contrasts sharply with unsubstituted 1H-1,2,4-triazole-5-carboxamide, where the free N1-H is a competing nucleophile that leads to complex product mixtures during amide coupling or alkylation reactions [1]. The acetyl group can be selectively removed under mild basic conditions to reveal the free NH triazole if desired, offering a versatile handle for sequential functionalization [1].

Synthetic selectivity
Supporting evidence
Target: N1‑acetyl protects against unwanted N‑alkylation; enables clean C5 derivatization.
Comparator: free N1‑H analog gives chemoselectivity issues and side products.
Higher synthetic efficiency and reduced purification burden in library synthesis.
Based on established protecting group chemistry; not a quantitative yield comparison.
Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Deployment Scenarios for 1-Acetyl-1H-1,2,4-triazole-5-carboxamide


Fragment-Based Lead Discovery for HDAC6

Procurement of 1-acetyl-1H-1,2,4-triazole-5-carboxamide is justified for fragment-based screening libraries targeting HDAC6, given its experimentally validated binding affinity (Kd = 5.40 μM) [1]. This Kd value, while moderate, is within the typical range for fragment hits and provides a quantifiable starting point for structure-guided optimization. The compound's low molecular weight (154.13 g/mol) and favorable ligand efficiency make it an ideal fragment for growing or linking strategies to improve potency and selectivity for HDAC6 over other HDAC isoforms, a common challenge in epigenetic drug discovery [1].

ACC Inhibitor Library Synthesis

This compound is a strategic procurement item for medicinal chemistry groups focused on acetyl-CoA carboxylase (ACC) inhibition, a validated target for metabolic disorders and certain cancers [1]. The 5-carboxamide-1,2,4-triazole core is a recognized ACC inhibitor pharmacophore, and the 1-acetyl substitution provides a handle for tuning physicochemical properties (e.g., logP, solubility) without disrupting the key metal-binding carboxamide motif [1]. It serves as a core scaffold for parallel synthesis of diverse amide, ester, and heterocyclic derivatives aimed at improving ACC1/2 selectivity and cellular potency.

Regioselective Diversification of Triazole Scaffolds

For chemists engaged in high-throughput parallel synthesis of triazole-containing libraries, 1-acetyl-1H-1,2,4-triazole-5-carboxamide offers a distinct advantage over its N-unsubstituted counterpart: it eliminates the chemoselectivity problem between N1 and C5 functionalization [1]. The N1-acetyl group acts as a built-in protecting group, ensuring that initial derivatization occurs exclusively at the C5 carboxamide (e.g., via amide coupling) or at the C3 position (e.g., via electrophilic substitution). This leads to cleaner reaction profiles, higher yields, and more homogeneous products in automated synthesis workflows [1].

Triazole Analytical Reference Standard

Due to its well-defined structure (C5H6N4O2, MW 154.13) and commercial availability with defined purity (typically 97-98%), 1-acetyl-1H-1,2,4-triazole-5-carboxamide serves as a useful reference standard for developing HPLC, LC-MS, or NMR analytical methods for more complex triazole-containing drug candidates [1]. Its distinct retention time, mass spectrum, and NMR shifts provide a reliable benchmark for method validation and impurity profiling in pharmaceutical quality control settings [1].

Application
Selection Property
Validation Focus
Fragment-based HDAC6 screening
HDAC6 binding affinity benchmark
Fragment growing and isoform selectivity optimization
ACC inhibitor SAR
Triazole‑5‑carboxamide ACC pharmacophore
ACC1/2 selectivity and cellular potency profiling
Regioselective library synthesis
N1‑acetyl protective group
Chemoselectivity control and yield improvement in parallel synthesis
Analytical reference standard
Defined purity and structure
HPLC/LC‑MS/NMR method validation and impurity profiling
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